molecular formula C15H21N7S B2874501 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine CAS No. 2415564-21-3

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Cat. No.: B2874501
CAS No.: 2415564-21-3
M. Wt: 331.44
InChI Key: GNDIOEYZKZZPRC-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine and pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the 5-cyclopropyl-1,3,4-thiadiazole intermediate. This can be achieved by reacting cyclopropylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring .

Next, the thiadiazole intermediate is reacted with piperazine to form the piperazinyl-thiadiazole derivative. This reaction usually requires a base such as triethylamine and is carried out under reflux conditions . Finally, the piperazinyl-thiadiazole derivative is coupled with N-ethylpyrimidin-4-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds, bases like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Functionalized piperazine and pyrimidine derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is unique due to its combination of the thiadiazole, piperazine, and pyrimidine rings, which confer distinct biological activities and chemical properties. This combination allows for a wide range of applications and potential therapeutic uses .

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7S/c1-2-16-12-5-6-17-14(18-12)21-7-9-22(10-8-21)15-20-19-13(23-15)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDIOEYZKZZPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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